
6,13-Pentacenedione-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,13-Pentacenedione-d12 is a deuterated derivative of 6,13-Pentacenedione, a polycyclic aromatic quinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C22D12O2, and it has a molecular weight of 320.4 g/mol . This compound is often used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Pentacenedione-d12 typically involves the deuteration of 6,13-Pentacenedione. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
6,13-Pentacenedione-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
6,13-Pentacenedione-d12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and electronic properties.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 6,13-Pentacenedione-d12 involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an aryl hydrocarbon receptor (AhR) ligand, leading to the activation of AhR pathways. This activation can result in various biological responses, including changes in gene expression and cellular metabolism .
相似化合物的比较
Similar Compounds
6,13-Pentacenedione: The non-deuterated form of the compound.
6,13-Pentacenequinone: Another quinone derivative with similar structural features.
6,13-Dihydropentacene-6,13-dione: A reduced form of the compound.
Uniqueness
6,13-Pentacenedione-d12 is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium can affect reaction kinetics, stability, and interactions with other molecules, making it valuable for specific research applications.
属性
CAS 编号 |
68234-48-0 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
320.409 |
IUPAC 名称 |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI 键 |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
同义词 |
6,13-Pentacenequinone-d12 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


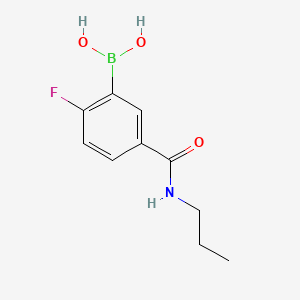
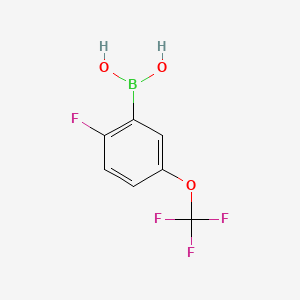
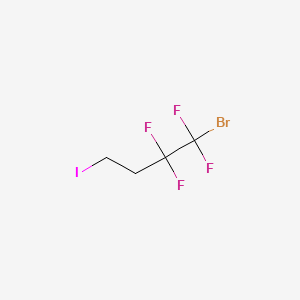
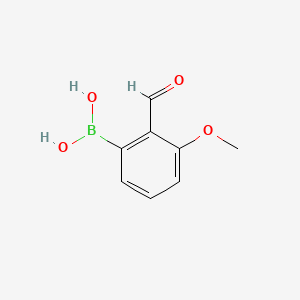
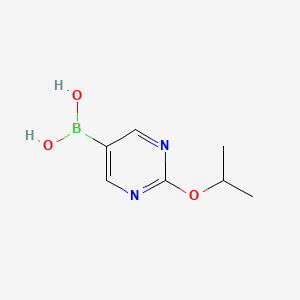
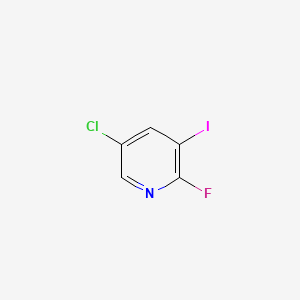
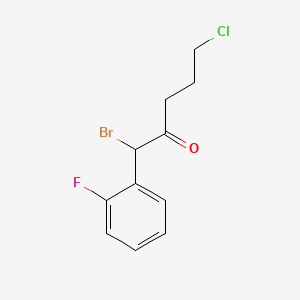
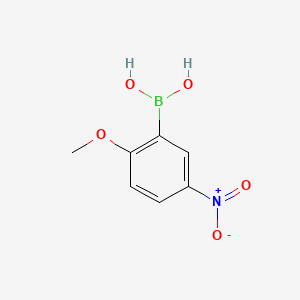
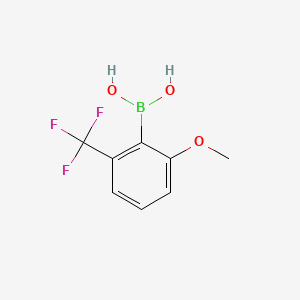
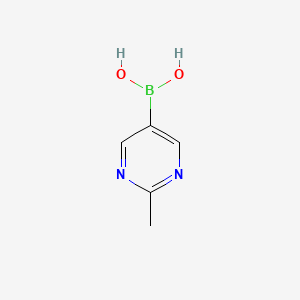
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
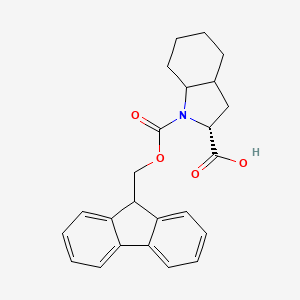
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
